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molecular formula C7H13F2N B1369224 (4,4-Difluorocyclohexyl)methanamine CAS No. 810659-05-3

(4,4-Difluorocyclohexyl)methanamine

Cat. No. B1369224
M. Wt: 149.18 g/mol
InChI Key: XAAFYIOYLLPWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

A solution of EXAMPLE 239A (3 g) in dichloromethane (35 mL), trifluoroacetic acid (15 mL), and triethylsilane (1 mL) was stirred for 2 hours. The solution was concentrated, then concentrated from toluene, and left on high vacuum for 24 hours. The semi-solid was taken up in ether/hexane and filtered to provide the title compound as its trifluoroacetic acid salt.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[CH2:7][CH2:6][CH:5]([CH2:8][NH:9]C(=O)OC(C)(C)C)[CH2:4][CH2:3]1.C([SiH](CC)CC)C.[F:25][C:26]([F:31])([F:30])[C:27]([OH:29])=[O:28]>ClCCl>[F:1][C:2]1([F:17])[CH2:7][CH2:6][CH:5]([CH2:8][NH2:9])[CH2:4][CH2:3]1.[F:25][C:26]([F:31])([F:30])[C:27]([OH:29])=[O:28]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1(CCC(CC1)CNC(OC(C)(C)C)=O)F
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated from toluene
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1(CCC(CC1)CN)F
Name
Type
product
Smiles
FC(C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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